2,6-Dimethylundecane

Descripción general

Descripción

2,6-Dimethylundecane is a chemical compound that is not directly discussed in the provided papers. However, related compounds with similar structural motifs, such as 2,6-dimethyltropone and 2,6-dimethylcyclohexanone, are mentioned, which may share some chemical and physical properties with 2,6-Dimethylundecane .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, 2,6-Dimethyltropone was synthesized from 2,6-dimethylcyclohexanone through a series of optimized steps, including treatment with dichlorocarbene and acid-promoted ring opening, followed by bromination and a final conversion step using Li2CO3 in DMF . This synthesis route reflects the complexity and the careful optimization required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 2,6-Dimethylundecane has been elucidated using X-ray crystallography and NMR spectroscopy. For example, the crystal structure of 7-bromo-4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione was determined to have a trans ring fusion with a boat-chair conformation for the 8-membered ring . Similarly, the structure of 2-acetyl-3,6-dihydroxy-3,7-dimethyl-6-phenyl-12-azatricyclo[7,2,1,05,12]dodecane methiodide was determined using three-dimensional X-ray diffraction data .

Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to 2,6-Dimethylundecane include halogenation, dehydrohalogenation, and ring transformations. For instance, bromination and chlorination of 4,4-dimethylbicyclo[6.3.0]undecane-2,6-dione resulted in various α-halo-diones, and subsequent reactions led to the formation of tricyclic diones and benzocycloheptene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2,6-Dimethylundecane can be inferred from their molecular structures and the types of reactions they undergo. For example, the solubility behavior of {2,6-bis[(dimethylamino)methyl]phenyl}diorganotin bromides in water and other solvents indicates the influence of molecular structure on physical properties . The electronic properties, such as the energy band gap and molecular electrostatic potential maps, have been analyzed using DFT for compounds like 2,7-dimethyl-2,7-dicyanide-3,6-diazaoctane, which can provide insights into the reactivity and stability of these molecules .

Aplicaciones Científicas De Investigación

1. Chemical Synthesis and Catalysis

2,6-Dimethylnaphthalene (2,6-DMN) is significant in the chemical industry, particularly for producing polyethylenenaphthalate and polybutylene naphthalate. Its synthesis involves methylation of 2-methylnaphthalene over metal-loaded beta zeolite catalysts. This process, conducted under specific conditions, including temperature and pressure, results in not only 2,6-DMN but also other dimethylnaphthalene isomers (Güleç, Sher, & Karaduman, 2018).

2. Environmental Pollution and Biodegradation

2,6-Dimethylphenol (2,6-DMP), a chemical intermediate and monomer of plastic polyphenylene oxide, poses environmental pollution concerns. Microbial degradation, particularly by Mycobacterium neoaurum B5-4, offers an effective approach for remediating environments contaminated with 2,6-DMP. This bacterium can utilize 2,6-DMP as a sole carbon source, leading to its biodegradation (Ji, Zhang, Liu, Zhu, & Yan, 2019).

3. Pharmaceutical and Medical Research

2,6-Dimethylaniline, a derivative of 2,6-dimethylundecane, has been studied in the context of pharmaceuticals and medical research. For example, its presence in tobacco smoke and as a metabolite of lidocaine has been noted, and it forms hemoglobin adducts indicating metabolic activation similar to arylamine carcinogens. This research provides insights into the potential carcinogenicity and metabolic pathways of substances related to 2,6-dimethylundecane (Gonçalves, Beland, & Marques, 2001).

4. Environmental Chemistry and Degradation

The degradation of 2,6-dimethyl-aniline by hydroxyl radicals was studied using Fenton's reactions. This research is significant in understanding the environmental chemistry and potential pathways for the breakdown of compounds related to 2,6-dimethylundecane. The findings help in assessing the environmental impact and degradation mechanisms of these compounds (Boonrattanakij, Lu, & Anotai, 2009).

Mecanismo De Acción

Target of Action

2,6-Dimethylundecane is a type of aliphatic hydrocarbon . As a non-polar molecule, it primarily interacts with lipid bilayers and other non-polar targets within the cell.

Mode of Action

As a lipophilic compound, it can passively diffuse across cell membranes and may interact with lipid-rich structures within the cell

Pharmacokinetics

As a lipophilic compound, it is likely to have good bioavailability due to its ability to cross biological membranes .

Result of Action

It is known that overexposure may cause skin and eye irritation and may have anesthetic effects such as drowsiness, dizziness, and headache .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethylundecane. For instance, its lipophilic nature means it may be more effective in lipid-rich environments. Additionally, factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity .

Propiedades

IUPAC Name |

2,6-dimethylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-5-6-7-10-13(4)11-8-9-12(2)3/h12-13H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUPKUZLTKVMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

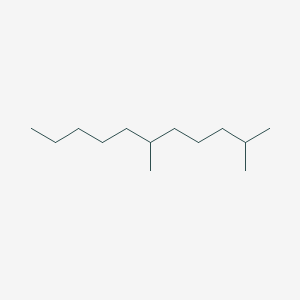

Canonical SMILES |

CCCCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058623 | |

| Record name | 2,6-Dimethylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethylundecane | |

CAS RN |

17301-23-4 | |

| Record name | 2,6-Dimethylundecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIMETHYLUNDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69DSN599IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions that 2,6-dimethylundecane in white rhino dung signals female oestrous state. What behavioral responses were observed in territorial males exposed to this compound?

A1: When exposed to artificially reproduced dung odor profiles containing 2,6-dimethylundecane, territorial male white rhinos demonstrated increased investigation of the odor source. [] This suggests that this compound, within the complex dung odor profile, plays a role in attracting potential mates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.